![molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2](/img/structure/B2725013.png)
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[221]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives and appropriate amines.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, which forms the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization or ring-closing metathesis.
Functional Group Modification: Subsequent steps involve the introduction of the dimethyl and dicarboxylate groups. This can be done through standard organic reactions such as alkylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and purity, such as temperature control, solvent selection, and reaction time.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene Derivatives: Compounds like dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate share a similar bicyclic structure.
Dewar Benzene Derivatives: These compounds have a related framework and can undergo similar chemical reactions.
Uniqueness
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure, which can impart different chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-SOSBWXJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
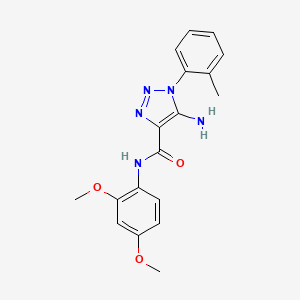
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2724934.png)
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
![Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide](/img/structure/B2724940.png)
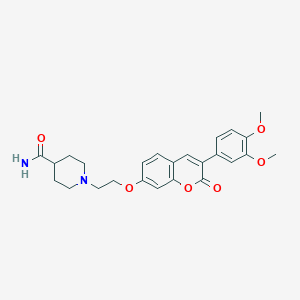
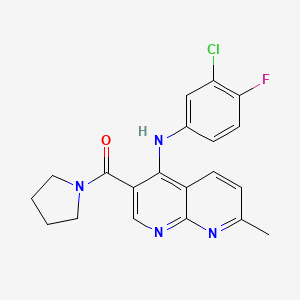
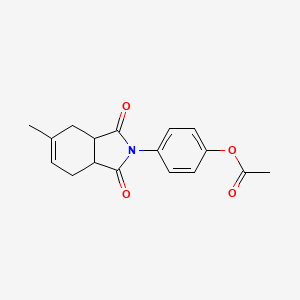
![2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2724946.png)
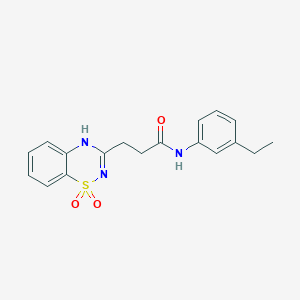
![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2724949.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)
![7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)
